molecular formula C9H11Cl2NO2 B13515471 2-Amino-1-(3-chloro-4-methoxyphenyl)ethan-1-one hydrochloride

2-Amino-1-(3-chloro-4-methoxyphenyl)ethan-1-one hydrochloride

Cat. No.: B13515471
M. Wt: 236.09 g/mol
InChI Key: JJYPOTGRWQTBME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-1-(3-chloro-4-methoxyphenyl)ethan-1-one hydrochloride: is a chemical compound with the following properties:

    IUPAC Name: 2-amino-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one hydrochloride

    Molecular Formula: CHClNOS·HCl

    Molecular Weight: 226.13 g/mol

    InChI Code: 1S/C7H8ClNOS.ClH/c1-4-3-11-7(6(4)8)5(10)2-9;/h3H,2,9H2,1H3;1H

    Description: It exists as a white powder and is soluble in water.

Preparation Methods

Synthetic Routes:: The synthetic route for this compound involves the reaction of appropriate starting materials. While specific details may vary, the general steps include:

    Acylation: Acylation of an appropriate phenol (e.g., 3-chloro-4-methoxyphenol) with an acyl chloride (e.g., acetyl chloride) to form the ketone intermediate.

    Amination: Amination of the ketone intermediate using ammonia or an amine (e.g., methylamine) to introduce the amino group.

    Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production:: Industrial production methods typically involve large-scale synthesis using optimized conditions to achieve high yields.

Chemical Reactions Analysis

Reactions::

    Oxidation: The ketone group can undergo oxidation reactions.

    Reduction: Reduction of the ketone to the corresponding alcohol.

    Substitution: The chlorine atom can be substituted by other nucleophiles.

    Condensation: It can participate in condensation reactions.

Common Reagents and Conditions::

    Acylation: Acetyl chloride, base (e.g., pyridine).

    Amination: Ammonia, methylamine.

    Hydrochloride Formation: Hydrochloric acid.

Major Products:: The major product is the hydrochloride salt of 2-amino-1-(3-chloro-4-methoxyphenyl)ethan-1-one.

Scientific Research Applications

This compound finds applications in:

    Medicine: Potential pharmaceutical agents due to its structural features.

    Chemical Research: As a building block for more complex molecules.

    Industry: Used in the synthesis of various organic compounds.

Mechanism of Action

The exact mechanism of action is context-dependent. It may interact with specific molecular targets or pathways, affecting cellular processes.

Comparison with Similar Compounds

Properties

Molecular Formula

C9H11Cl2NO2

Molecular Weight

236.09 g/mol

IUPAC Name

2-amino-1-(3-chloro-4-methoxyphenyl)ethanone;hydrochloride

InChI

InChI=1S/C9H10ClNO2.ClH/c1-13-9-3-2-6(4-7(9)10)8(12)5-11;/h2-4H,5,11H2,1H3;1H

InChI Key

JJYPOTGRWQTBME-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CN)Cl.Cl

Origin of Product

United States

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